7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
“7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C11H7ClN4 . It is a derivative of the triazolopyrimidine class of compounds .
Molecular Structure Analysis
The molecular structure of “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” consists of a triazolopyrimidine core with a phenyl group at the 3-position and a chlorine atom at the 7-position . Further structural analysis would require more specific data or computational modeling .Scientific Research Applications
Synthesis and Chemical Applications
A notable application of this compound lies in its synthesis methodologies and subsequent utility as an intermediate in creating various derivatives with potential biological activities. For instance, microwave-assisted synthesis techniques have been developed to efficiently generate [1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating the compound's role in facilitating the synthesis of compounds with anticonvulsant properties (Divate & Dhongade-Desai, 2014). Furthermore, its versatility is highlighted in research that explores the oxidative cyclization processes to prepare 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are valuable for further chemical transformations and diversification, including applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Biological and Pharmacological Research
In pharmacological research, derivatives of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine have been studied for their biological activities, notably for their potential in cancer therapy. For example, compounds synthesized from this framework have demonstrated inhibitory effects on the growth of various cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2009). Additionally, another study highlighted the compound's role in producing derivatives that exhibit significant antimicrobial properties, further underscoring its importance in the development of new therapeutic agents (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Future Directions
The future directions for research on “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the interest in triazolopyrimidines as potential therapeutic agents , there may be scope for investigating the biological activity of this compound in more detail.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The compound’s action on the CDK2 pathway also induces apoptosis within cells .
Result of Action
The result of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis, a form of programmed cell death, within cells .
properties
IUPAC Name |
7-chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-10-14-15-11(16(10)7-13-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPKMOYEGNSODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=NC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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